4-(Difluoromethyl)-4'-ethynyl-1,1'-biphenyl
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Overview
Description
4-(Difluoromethyl)-4’-ethynyl-1,1’-biphenyl is an organic compound characterized by the presence of a difluoromethyl group and an ethynyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-4’-ethynyl-1,1’-biphenyl typically involves the introduction of the difluoromethyl group and the ethynyl group onto the biphenyl core. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a pre-formed biphenyl structure. This can be achieved through various metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions . The ethynyl group can be introduced through Sonogashira coupling, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-4’-ethynyl-1,1’-biphenyl may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-4’-ethynyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the difluoromethyl group can yield difluoromethyl ketones, while reduction of the ethynyl group can yield alkenes or alkanes .
Scientific Research Applications
4-(Difluoromethyl)-4’-ethynyl-1,1’-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-4’-ethynyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various biological targets . The ethynyl group can participate in π-π interactions, further stabilizing the compound’s binding to its targets . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-(Difluoromethyl)-4’-ethynyl-1,1’-biphenyl can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-(difluoromethyl)-4-(4-ethynylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h1,3-10,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDNVRFPLYYRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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